molecular formula C22H23FN2O4 B11595393 2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B11595393
M. Wt: 398.4 g/mol
InChI Key: WQKYTCFTVIKVPS-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes an ethyl and methyl-substituted phenyl group, a fluorophenyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Ethyl-Methyl Phenyl Intermediate: This step involves the reaction of 2-ethyl-6-methylaniline with appropriate reagents to form the intermediate compound.

    Introduction of the Fluorophenyl Group: The intermediate is then reacted with 4-fluorobenzoyl chloride to introduce the fluorophenyl group.

    Cyclization to Form the Pyrrolidine Ring: The final step involves cyclization to form the pyrrolidine ring, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological processes and interactions due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H23FN2O4

Molecular Weight

398.4 g/mol

IUPAC Name

[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23FN2O4/c1-3-15-6-4-5-14(2)21(15)24-19(26)13-29-22(28)16-11-20(27)25(12-16)18-9-7-17(23)8-10-18/h4-10,16H,3,11-13H2,1-2H3,(H,24,26)

InChI Key

WQKYTCFTVIKVPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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